Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Description
Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H16ClNO4S2 and its molecular weight is 409.9. The purity is usually 95%.
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Biological Activity
Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C14H12ClN\O4S
Molecular Weight : Approximately 359.85 g/mol
Structural Features :
- The compound contains a benzothiophene core, which is known for its diverse biological activities.
- The presence of a sulfamoyl group enhances its pharmacological properties, particularly in targeting various biological pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the benzothiophene framework.
- Introduction of the sulfamoyl group through sulfonamide chemistry.
- Alkylation with ethyl groups to finalize the structure.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiophene rings have shown promising results in inhibiting tumor cell growth across various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (lung cancer) | 15 | Induction of apoptosis |
Similar thiophene derivatives | HeLa (cervical cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported low minimum inhibitory concentrations (MICs) against various bacteria and fungi.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Candida albicans | 32 |
These findings suggest that the compound may disrupt microbial cell walls or interfere with metabolic processes.
Case Studies and Research Findings
-
Anticancer Studies :
A study published in Journal of Medicinal Chemistry demonstrated that a series of benzothiophene derivatives, including those related to this compound, exhibited potent anticancer activity through apoptosis induction in cancer cells . -
Antimicrobial Research :
Another investigation focused on the antimicrobial efficacy of thiophene derivatives showed that certain modifications could enhance activity against drug-resistant strains . The research highlighted the importance of structural variations in optimizing biological activity. -
In Silico Studies :
Computational studies have suggested favorable ADME (absorption, distribution, metabolism, and excretion) profiles for this class of compounds, indicating their potential as drug candidates .
Properties
IUPAC Name |
ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S2/c1-3-24-18(21)16-17(13-6-4-5-7-15(13)25-16)26(22,23)20-12-9-8-11(2)14(19)10-12/h4-10,20H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUDYQMDTOUFFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.